An In-depth Technical Guide to 2-(Trifluoromethyl)cyclopropan-1-amine Hydrochloride
An In-depth Technical Guide to 2-(Trifluoromethyl)cyclopropan-1-amine Hydrochloride
Introduction: The Strategic Importance of Trifluoromethylated Cyclopropylamines in Modern Drug Discovery
The confluence of a trifluoromethyl (CF₃) group and a cyclopropane ring within a single molecular scaffold represents a powerful strategy in contemporary medicinal chemistry.[1][2] 2-(Trifluoromethyl)cyclopropan-1-amine hydrochloride, particularly its stereoisomers, embodies this principle, offering a unique combination of physicochemical and conformational properties highly sought after in the design of novel therapeutics.
The trifluoromethyl group, owing to its high electronegativity and lipophilicity, can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2] Concurrently, the cyclopropane ring, a conformationally constrained three-membered carbocycle, acts as a rigid scaffold that can orient substituents in a precise three-dimensional arrangement, often leading to improved potency and selectivity. This guide will provide a comprehensive overview of 2-(Trifluoromethyl)cyclopropan-1-amine hydrochloride, with a focus on the (1R,2R)-stereoisomer, covering its synthesis, properties, and applications for researchers, scientists, and drug development professionals.
Physicochemical and Structural Properties
The hydrochloride salt of 2-(trifluoromethyl)cyclopropan-1-amine is a crystalline solid. While extensive experimental data for all isomers is not publicly available, key properties can be collated for specific, well-characterized stereoisomers. This guide will focus on the trans-(1R,2R) isomer.
Table 1: Physicochemical Properties of (1R,2R)-2-(Trifluoromethyl)cyclopropan-1-amine hydrochloride
| Property | Value | Source |
| CAS Number | 1287760-01-3 | [3] |
| Molecular Formula | C₄H₇ClF₃N | [4] |
| Molecular Weight | 161.55 g/mol | [4] |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Solubility | Soluble in water and polar organic solvents like methanol and DMSO (inferred) | [5] |
| Storage | Store in a cool, dry place away from incompatible materials. | General laboratory practice |
Stereoselective Synthesis: A Multi-Step Approach
The synthesis of enantiomerically pure 2-(trifluoromethyl)cyclopropan-1-amine hydrochloride is a challenging yet critical process for its application in chiral drug development. A common and effective strategy involves the rhodium-catalyzed asymmetric cyclopropanation of a suitable alkene with a trifluorodiazoethane reagent, followed by functional group manipulations.
Causality Behind the Synthetic Strategy
The choice of a rhodium-catalyzed cyclopropanation is dictated by its high efficiency and stereoselectivity.[6][7] Chiral dirhodium catalysts, such as those derived from adamantylglycine, can induce a high degree of enantioselectivity in the formation of the cyclopropane ring.[6] The subsequent conversion of a carboxylic acid or ester functionality to an amine is a well-established transformation in organic synthesis, with methods like the Curtius rearrangement offering a reliable route that retains the stereochemical integrity of the cyclopropane core.[8]
Experimental Workflow Diagram
Caption: Synthetic workflow for 2-(Trifluoromethyl)cyclopropan-1-amine HCl.
Detailed Experimental Protocol
Step 1: Synthesis of a Chiral Trifluoromethylated Cyclopropane Precursor
This protocol is adapted from general procedures for rhodium-catalyzed cyclopropanations.[9]
-
Catalyst Preparation: In a nitrogen-flushed, oven-dried flask, dissolve the chiral dirhodium catalyst (e.g., Rh₂(R-PTAD)₄, 0.5 mol%) in a suitable anhydrous solvent such as dichloromethane (DCM).
-
Reaction Setup: To the catalyst solution, add the alkene substrate (e.g., vinyl acetate, 2.0 equivalents).
-
Diazo Addition: Prepare a solution of the trifluorodiazoethane reagent (1.0 equivalent) in DCM. Add this solution dropwise to the reaction mixture at room temperature over a period of 30-60 minutes using a syringe pump. The slow addition is crucial to maintain a low concentration of the diazo compound, minimizing side reactions.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 1-2 hours after the addition is finished.
-
Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by silica gel column chromatography to yield the enantiomerically enriched trifluoromethylated cyclopropane ester.
Step 2: Conversion to the Free Amine
This part of the protocol involves standard organic transformations.
-
Ester Hydrolysis: Dissolve the purified cyclopropane ester in a mixture of a suitable solvent (e.g., methanol or THF) and an aqueous solution of a base (e.g., lithium hydroxide or sodium hydroxide). Stir the mixture at room temperature until the ester is fully hydrolyzed (monitored by TLC). Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) and extract the carboxylic acid with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the cyclopropyl carboxylic acid.
-
Curtius Rearrangement:
-
Acid Chloride Formation: To a solution of the carboxylic acid in an anhydrous solvent (e.g., DCM) with a catalytic amount of DMF, add oxalyl chloride or thionyl chloride dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 1-2 hours. Remove the solvent and excess reagent under reduced pressure.
-
Acyl Azide Formation: Dissolve the crude acid chloride in a suitable solvent (e.g., acetone or THF) and cool to 0 °C. Add a solution of sodium azide in water dropwise. Stir vigorously for 1-2 hours at 0 °C.
-
Rearrangement and Trapping: Extract the acyl azide with a cold, non-polar solvent (e.g., toluene). Heat the organic solution to induce the Curtius rearrangement to the isocyanate. Add a suitable alcohol (e.g., tert-butanol) to trap the isocyanate as a carbamate (Boc-protected amine).
-
Deprotection: Treat the Boc-protected amine with a strong acid (e.g., trifluoroacetic acid in DCM or HCl in dioxane) to remove the protecting group and yield the free amine.
-
Step 3: Formation of the Hydrochloride Salt
-
Salt Formation: Dissolve the purified free amine in a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate).
-
Precipitation: Add a solution of hydrogen chloride in the same solvent dropwise with stirring.
-
Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with the anhydrous solvent, and dry under vacuum to obtain the final product.[10]
Spectroscopic Characterization (Predicted)
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |
| ¹H NMR | ||||
| Cyclopropyl CH-NH₂ | ~3.0 - 3.5 | m | - | Proton adjacent to the electron-withdrawing amine group. |
| Cyclopropyl CH-CF₃ | ~2.0 - 2.5 | m | - | Proton adjacent to the electron-withdrawing trifluoromethyl group. |
| Cyclopropyl CH₂ | ~0.5 - 1.5 | m | - | Diastereotopic protons of the cyclopropane ring. |
| NH₃⁺ | ~8.0 - 9.0 | br s | - | Broad singlet for the ammonium protons. |
| ¹³C NMR | ||||
| C-NH₂ | ~40 - 50 | - | - | Carbon attached to the nitrogen atom. |
| C-CF₃ | ~30 - 40 | q | ¹J(C-F) ≈ 270-280 | Quartet due to coupling with the three fluorine atoms. |
| CH₂ | ~10 - 20 | - | - | Methylene carbon of the cyclopropane ring. |
| CF₃ | ~120 - 130 | q | ¹J(C-F) ≈ 270-280 | Carbon of the trifluoromethyl group. |
Applications in Drug Development
The unique structural and electronic properties of 2-(trifluoromethyl)cyclopropan-1-amine hydrochloride make it a valuable building block in the synthesis of a wide range of biologically active molecules.
Logical Framework for Application
Sources
- 1. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (1R,2R)-2-(Trifluoromethyl)cyclopropan-1-amine hydrochloride (1287760-01-3) at Nordmann - nordmann.global [nordmann.global]
- 4. (1R,2R)-2-phenylcyclobutan-1-amine hydrochloride | 69241-18-5 | Benchchem [benchchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes [organic-chemistry.org]
- 7. Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]
- 9. Enantioselective Dirhodium(II)-Catalyzed Cyclopropanations with Trimethylsilylethyl and Trichloroethyl Aryldiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. (1R,2S)-2-(3,4-difluorophenyl)cyclopropanaMine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 11. beilstein-journals.org [beilstein-journals.org]
